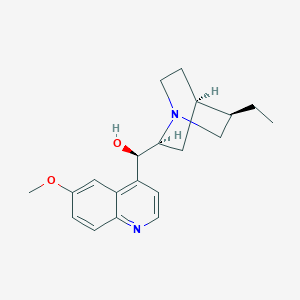
HYDROQUININE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
合成経路と反応条件: ジヒドロキニーネは、キニーネからの水素化プロセスによって合成できます。 キニーネの水素化には、穏やかな条件下でパラジウム触媒の存在下で水素ガスを使用します 。 この反応は通常、室温と大気圧で行われ、キノリン環の二重結合が還元されてジヒドロキニーネが生成されます。
工業的製造方法: ジヒドロキニーネの工業的製造は、同様の水素化プロセスに従いますが、より大規模です。 このプロセスには、キニーネをジヒドロキニーネに効率的に変換するために、高圧水素化反応器とパラジウム触媒を使用します。 生成物はその後、結晶化またはクロマトグラフィー技術によって精製され、高純度のジヒドロキニーネが得られます .
化学反応の分析
反応の種類: ジヒドロキニーネは、以下を含むさまざまな化学反応を起こします。
酸化: ジヒドロキニーネは酸化されてキニーネまたは他のキノリン誘導体になる可能性があります。
還元: ジヒドロキニーネのさらなる還元は、テトラヒドロキニーネの生成につながる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: パラジウムまたは白金触媒の存在下での水素ガス。
主な生成物:
酸化: キニーネおよび他のキノリン誘導体。
還元: テトラヒドロキニーネ。
置換: さまざまな置換キノリン誘導体.
4. 科学研究の応用
ジヒドロキニーネは、科学研究において幅広い用途があります。
科学的研究の応用
Treatment of Hyperpigmentation
Hydroquinone is primarily known for its use as a topical agent in treating hyperpigmentation disorders. It functions by inhibiting the enzyme tyrosinase, which plays a crucial role in melanin production. This property makes hydroquinone effective for conditions such as:
- Melasma
- Post-inflammatory hyperpigmentation
- Solar lentigines (sunspots)
- Freckles
Mechanism of Action : Hydroquinone reduces melanin synthesis by interfering with the enzymatic activity involved in its production. Studies have shown that it not only inhibits tyrosinase but also affects melanocyte metabolism, leading to decreased DNA and RNA synthesis in treated cells .
Clinical Studies and Efficacy
A variety of clinical studies have documented the effectiveness of hydroquinone in treating hyperpigmentation:
Despite its effectiveness, hydroquinone's use is controversial due to potential side effects, including skin irritation and exogenous ochronosis (a bluish-black discoloration of the skin) .
Asymmetric Catalysis
Hydroquinine serves as a catalyst in asymmetric synthesis reactions within organic chemistry. It has been utilized effectively for:
- Michael additions : this compound can facilitate the addition of stabilized nucleophiles to acylimines, enhancing product yields through its catalytic properties .
- Synthesis of complex molecules : Its ability to act as a chiral auxiliary aids in the preparation of enantiomerically pure compounds.
Case Studies in Organic Synthesis
Research has demonstrated this compound's utility in various synthetic pathways:
作用機序
ジヒドロキニーネは、いくつかのメカニズムを通じて効果を発揮します。
DNAジャイレースの阻害: ジヒドロキニーネはDNAジャイレースに強く結合し、寄生虫のDNA複製に影響を与えます.
カルシウム依存性タンパク質キナーゼ1の阻害: この酵素は寄生虫の生存に不可欠であり、その阻害は寄生虫のライフサイクルを阻害します.
ミトコンドリアの損傷: ジヒドロキニーネは寄生虫のミトコンドリア膜に損傷を与え、活性酸素種の発生と細胞死につながります.
類似化合物との比較
ジヒドロキニーネは、キニーネなど、いくつかの他のキニーネアルカロイドと密接に関連しています。
ジヒドロキニーディン: ジヒドロキニーネの立体異性体であり、化学的特性は似ていますが、生物学的活性は異なります.
キニーディン: 抗不整脈作用のある別のキニーネアルカロイド.
独自性: ジヒドロキニーネは、不斉合成において価値のある、特定のキラル特性のために独特です。 宿主細胞に影響を与えることなく、トキソプラズマ・ゴンディの増殖を阻害する能力も、他の類似化合物とは異なる特徴です .
特性
CAS番号 |
522-66-7 |
|---|---|
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19+,20+/m0/s1 |
InChIキー |
LJOQGZACKSYWCH-AFHBHXEDSA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
異性体SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O |
正規SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
Key on ui other cas no. |
522-66-7 1435-55-8 |
物理的記述 |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] |
ピクトグラム |
Irritant |
同義語 |
dihydroquinidine dihydroquinine hydroquinidine hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer hydroquinidine hydrochloride hydroquinidine monosulfate hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer hydroquinidine sulfate hydroquinidine sulfate, (9S)-isomer hydroquinidine, (+-)-isomer hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer hydroquinidine, (1beta,3alpha,4beta,9S)-isomer hydroquinidine, (1beta,4beta,9S)-(+-)-isomer hydroquinidine, (3alpha,9S)-(+-)-isomer hydroquinidine, (8alpha,9R)-isomer hydroquinidine, (8alpha,9S)-isomer hydroquinidine, (9R)-isomer hydroquinidine, (9S)-(+-)-isomer hydroquinine LCN 834 LCN-834 Lentoquine Séréco |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















